molecular formula C13H18O B7846259 1-(4-Ethylphenyl)pentan-1-one

1-(4-Ethylphenyl)pentan-1-one

Cat. No. B7846259
M. Wt: 190.28 g/mol
InChI Key: CZBSHRKLCBQIES-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)pentan-1-one is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Ethylphenyl)pentan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Ethylphenyl)pentan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization of Metal(II) Complexes

    • A study by Ejidike and Ajibade (2015) explored the synthesis and characterization of metal(II) complexes of a similar compound, highlighting their potential in antibacterial and antioxidant applications. These metal complexes, involving compounds like 1-(4-Ethylphenyl)pentan-1-one, showed enhanced activity compared to the free ligands (Ejidike & Ajibade, 2015).
  • Polymorphism in Organic Compounds

    • Lopes et al. (2017) identified a new polymorph of a structurally similar compound, demonstrating the importance of polymorphism in the development of organic materials. Their research contributes to a deeper understanding of the crystalline structures and physical properties of compounds like 1-(4-Ethylphenyl)pentan-1-one (Lopes et al., 2017).
  • Catalysis and Organic Reactions

    • Asao et al. (2002) studied the catalyzed hydrosilylation of ketones, which provides insight into the reactivity and potential applications of ketones like 1-(4-Ethylphenyl)pentan-1-one in synthetic chemistry. This research is crucial for understanding reaction mechanisms and developing new synthetic routes (Asao et al., 2002).
  • Organic Synthesis Methodologies

    • Research by Shen De-long (2007) on the synthesis of similar ketones provides valuable knowledge about efficient synthesis methods and purity optimization, which can be applied to compounds like 1-(4-Ethylphenyl)pentan-1-one. This study enhances understanding of organic synthesis processes (Shen De-long, 2007).
  • Solid State Structural Analysis

    • Żabiński et al. (2010) conducted a solid-state analysis of compounds structurally related to 1-(4-Ethylphenyl)pentan-1-one, emphasizing the importance of understanding the solid-state properties for pharmaceutical and material science applications (Żabiński et al., 2010).
  • Chemotherapeutic Drug Development

    • Basu Baul et al. (2009) synthesized organotin(IV) complexes with ligands related to 1-(4-Ethylphenyl)pentan-1-one, showing promise as anticancer drugs. This research highlights the potential of such compounds in developing new chemotherapeutic agents (Basu Baul et al., 2009).

properties

IUPAC Name

1-(4-ethylphenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-3-5-6-13(14)12-9-7-11(4-2)8-10-12/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBSHRKLCBQIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylphenyl)pentan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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